molecular formula C17H17ClN4O3S B418088 8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B418088
M. Wt: 392.9g/mol
InChI Key: AVCKEKMGMAZZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the ethyl and dimethyl groups through alkylation reactions. The 4-chlorophenyl-2-oxoethyl group can be introduced via a nucleophilic substitution reaction, followed by the addition of the sulfanyl group through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C17H17ClN4O3S

Molecular Weight

392.9g/mol

IUPAC Name

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H17ClN4O3S/c1-4-22-13-14(20(2)17(25)21(3)15(13)24)19-16(22)26-9-12(23)10-5-7-11(18)8-6-10/h5-8H,4,9H2,1-3H3

InChI Key

AVCKEKMGMAZZGO-UHFFFAOYSA-N

SMILES

CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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